molecular formula C18H30N4OS B5540497 1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine

Cat. No. B5540497
M. Wt: 350.5 g/mol
InChI Key: JJIRRKPGUVGOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperazine derivatives are typically synthesized through a variety of methods, including cyclocondensation reactions, which involve the reaction of diacetyl, aromatic aldehyde, piperazine, and ammonium acetate using sulfate ions as a catalyst in ethanol. These methods emphasize the flexibility and adaptability of piperazine chemistry for generating a wide array of derivatives with varied biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized through various spectroscopic methods, including IR, 1H and 13C NMR, and mass spectrometry. These techniques provide detailed insights into the molecular framework and functional groups present, facilitating the understanding of their chemical behavior and interaction mechanisms.

Chemical Reactions and Properties

Piperazine compounds are known to undergo a range of chemical reactions, including ANRORC rearrangements and reactions with thiourea, leading to diverse products. These reactions often involve complex mechanisms, resulting in the formation of new compounds with potentially interesting biological activities. The versatility in chemical reactivity underlines the importance of piperazine derivatives in synthetic chemistry (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, boiling points, and crystallinity, are crucial for their application in various domains. These compounds exhibit a wide range of physical behaviors depending on their molecular structure and substituents, which can be tailored for specific applications.

Chemical Properties Analysis

Piperazine derivatives exhibit a wide array of chemical properties, including antimicrobial and antiarrhythmic activities. These properties are largely dependent on the specific functional groups and molecular architecture of the compounds. The extensive hydrogen bonding capabilities and potential for forming supramolecular frameworks contribute to their chemical diversity and applicability in various fields (Zhou, 2010).

Scientific Research Applications

Synthesis and Chemical Properties

Piperazine derivatives have been synthesized through various methods, aiming at creating compounds with potential therapeutic applications. For instance, researchers have developed methods for synthesizing 2-substituted piperazines, showcasing the versatility of piperazine as a scaffold for creating diverse chemical entities with potential biological activities (Clark & Elbaum, 2007). This demonstrates the chemical flexibility of piperazine-based compounds, suggesting that similar methodologies could be applied to synthesize the specified compound, exploring its potential applications in scientific research.

Biological Evaluation and Applications

Piperazine derivatives have been investigated for a wide range of biological activities. For example, novel piperazine compounds have been evaluated for their antibacterial and antifungal activities, with some showing significant efficacy against various microbial strains (Hassan, 2013). This highlights the potential of piperazine derivatives in developing new antimicrobial agents.

Furthermore, piperazine compounds have shown promise in the development of new therapies for diseases such as tuberculosis, with some derivatives exhibiting activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005). This points to the potential therapeutic applications of piperazine derivatives in treating infectious diseases.

Environmental and Other Applications

Piperazine derivatives have also been explored for environmental applications, such as carbon dioxide capture, demonstrating their utility beyond pharmaceuticals. For example, concentrated aqueous solutions of piperazine have been studied for their effectiveness in capturing CO2, offering a novel solution to mitigate greenhouse gas emissions (Freeman, Davis, & Rochelle, 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole compounds act as enzyme inhibitors, while others may interact with cell receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and biological activity. Some pyrazole compounds are known to be toxic, while others are used as therapeutic agents .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential therapeutic uses. This could include in vitro and in vivo studies, as well as clinical trials if the compound shows promise as a drug candidate .

properties

IUPAC Name

(2-ethyl-5-propan-2-ylpyrazol-3-yl)-[4-(thian-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-4-22-17(13-16(19-22)14(2)3)18(23)21-9-7-20(8-10-21)15-5-11-24-12-6-15/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIRRKPGUVGOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.